molecular formula C15H8Cl3NO2 B2384876 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione CAS No. 252579-05-8

5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione

Cat. No.: B2384876
CAS No.: 252579-05-8
M. Wt: 340.58
InChI Key: WVKVCWGATPMWMX-UHFFFAOYSA-N
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Description

Chemical Classification and Isatin Scaffold Architecture

This compound belongs to the broad classification of indole derivatives, specifically within the isatin subfamily of heterocyclic compounds. The compound exhibits a sophisticated molecular architecture built upon the fundamental isatin scaffold, which consists of a bicyclic structure containing both six-membered and five-membered rings. The six-membered ring maintains aromatic character, while the five-membered ring possesses anti-aromatic characteristics due to the presence of two carbonyl groups at positions 2 and 3.

The structural framework of this compound can be systematically analyzed through its constituent components. The parent isatin scaffold provides the foundational heterocyclic core, with the molecular formula C₈H₅NO₂ serving as the base structure. Upon this foundation, strategic modifications have been implemented to generate the target compound. The chlorine substituent at position 5 of the isatin ring represents a critical structural modification that influences both the electronic properties and the reactivity profile of the molecule.

The nitrogen alkylation at position 1 introduces the 2,6-dichlorobenzyl moiety, significantly expanding the molecular complexity and providing additional sites for potential chemical interactions. This substituent pattern creates a unique three-dimensional molecular geometry that distinguishes this compound from simpler isatin derivatives. The 2,6-dichlorobenzyl group contributes substantially to the overall molecular weight, accounting for approximately 46% of the total molecular mass.

Table 1: Structural Components and Molecular Characteristics

Component Molecular Formula Contribution to Total Mass Structural Role
5-Chloroisatin Core C₈H₄ClNO₂ 181.58 g/mol Primary heterocyclic scaffold
2,6-Dichlorobenzyl Group C₇H₅Cl₂ 159.02 g/mol Nitrogen substituent
Complete Molecule C₁₅H₉Cl₂NO₂ 304.14 g/mol Final target compound

The chemical classification extends beyond simple categorization as an isatin derivative. This compound represents a member of the nitrogen-alkylated isatin family, which demonstrates enhanced chemical versatility compared to unsubstituted isatin compounds. The presence of multiple chlorine atoms creates opportunities for further synthetic elaboration and contributes to the compound's unique physicochemical properties.

Historical Context of Discovery and Structural Elucidation

The historical development of this compound traces its origins to the broader discovery and characterization of the isatin scaffold itself. Isatin was first isolated by Erdmann and Laurent through the oxidation of indigo using nitric and chromic acids. This foundational discovery established the basic structural framework that would later serve as the template for numerous derivative compounds, including the target molecule under investigation.

The evolution toward chlorinated isatin derivatives emerged from systematic studies aimed at modifying the electronic and steric properties of the parent isatin structure. The introduction of halogen substituents, particularly chlorine atoms, became a significant area of investigation due to their ability to modulate biological activity and enhance chemical stability. The specific synthesis of 5-chloroisatin derivatives provided the necessary precursor compounds for further nitrogen alkylation reactions.

The development of nitrogen alkylation methodologies for isatin compounds represents a critical advancement in synthetic organic chemistry. Early approaches utilized sodium hydride in dimethylformamide at elevated temperatures, ranging from 25-80°C, or tetrahydrofuran at reduced temperatures from -20°C to room temperature. These initial methodologies established the feasibility of introducing diverse alkyl and benzyl substituents at the nitrogen position of isatin derivatives.

More recent synthetic developments have focused on optimizing reaction conditions and expanding the scope of suitable alkylating agents. The utilization of potassium fluoride supported on alumina has emerged as an effective approach for nitrogen alkylation reactions. This methodology demonstrates particular effectiveness with electron-withdrawing substituents on the aromatic nucleus, making it well-suited for chlorinated isatin derivatives.

The specific synthesis of this compound has been achieved through a carefully optimized procedure involving the reaction of 5-chloroisatin with 2,6-dichlorobenzyl bromide in the presence of potassium fluoride supported on alumina. This reaction is conducted in acetonitrile under reflux conditions for 24 hours, ultimately yielding the desired product in 58% yield.

Table 2: Historical Development Timeline

Period Development Significance
Early 19th Century Discovery of isatin by Erdmann and Laurent Established fundamental scaffold
Mid-20th Century Development of halogenated isatin derivatives Enhanced chemical and biological properties
Late 20th Century Systematic nitrogen alkylation methodologies Expanded synthetic accessibility
21st Century Optimized synthesis of specific derivatives Target compound synthesis achieved

Significance in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research extends across multiple dimensions of scientific investigation. This compound serves as a representative example of how strategic structural modifications can enhance the utility and versatility of established heterocyclic scaffolds. The systematic incorporation of halogen substituents demonstrates the sophisticated level of synthetic control achievable in modern heterocyclic chemistry.

From a synthetic methodology perspective, this compound exemplifies the successful application of advanced nitrogen alkylation techniques to complex heterocyclic substrates. The development of effective synthetic routes to such compounds has required significant advances in reaction optimization, particularly regarding the selection of appropriate bases, solvents, and reaction conditions. The use of potassium fluoride supported on alumina represents a notable advancement in solid-supported reagent chemistry, demonstrating how heterogeneous catalysis can be effectively applied to heterocyclic synthesis.

The structural complexity of this compound provides valuable insights into structure-activity relationships within the isatin derivative family. The presence of multiple chlorine substituents creates opportunities for systematic studies of electronic effects and their influence on chemical reactivity. Such investigations contribute to the broader understanding of how substituent patterns affect heterocyclic chemistry and can guide the design of novel compounds with desired properties.

Research investigations have demonstrated that the modification of isatin scaffolds through selective substitution patterns can significantly influence biological activity and isozyme selectivity. The nature and position of substituents on the isatin ring have been shown to modulate both activity and selectivity profiles, with electron-withdrawing groups such as chlorine providing distinct effects compared to electron-donating substituents.

The compound also holds significance as a potential precursor for further synthetic elaboration. The presence of multiple reactive sites within the molecular structure provides opportunities for additional chemical transformations, potentially leading to more complex heterocyclic architectures. This versatility makes it a valuable intermediate in synthetic sequences aimed at constructing diverse chemical libraries.

Table 3: Research Significance Dimensions

Research Area Contribution Impact
Synthetic Methodology Advanced nitrogen alkylation techniques Enhanced synthetic accessibility
Structure-Activity Studies Systematic substitution pattern analysis Improved design principles
Heterocyclic Chemistry Complex scaffold modification strategies Expanded chemical diversity
Precursor Development Versatile intermediate synthesis Enabling further synthetic exploration

The investigation of this compound contributes to the broader understanding of heterocyclic chemistry principles and demonstrates the continued evolution of synthetic methodologies within this field. The successful synthesis and characterization of this compound represents a meaningful advancement in the systematic exploration of isatin derivative chemistry and establishes a foundation for future research investigations in related heterocyclic systems.

Properties

IUPAC Name

5-chloro-1-[(2,6-dichlorophenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3NO2/c16-8-4-5-13-9(6-8)14(20)15(21)19(13)7-10-11(17)2-1-3-12(10)18/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKVCWGATPMWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthetic Route

Reaction Mechanism and Conditions

The synthesis employs a nucleophilic substitution reaction between 5-chloroisatin (C₈H₄ClNO₂) and 2,6-dichlorobenzyl bromide (C₇H₅BrCl₂) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. The reaction proceeds via deprotonation of isatin’s N-H group, followed by alkylation at the indole nitrogen (Figure 1).

Reaction Setup
  • Solvent : Ethanol (3 mL per 2 mmol of 5-chloroisatin).
  • Catalyst : DBU (1.1 equivalents).
  • Temperature : 120°C under microwave irradiation.
  • Duration : 20 minutes with 30 seconds of prestirring.
Workup

Post-reaction, the mixture is cooled to room temperature, refrigerated for 2 hours, and vacuum-filtered to isolate the product as an orange-red solid. Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC/MS) confirm purity.

Yield and Scalability

The method achieves an 84% yield (0.5772 g from 0.3658 g of 5-chloroisatin). Scaling to 10 mmol maintains efficiency, though industrial-scale adaptations may require adjusted heating rates to prevent exothermic side reactions.

Optimization Strategies

Microwave Irradiation vs. Conventional Heating

Microwave irradiation reduces reaction time from hours (traditional reflux) to minutes by enhancing molecular agitation. Comparative studies show:

Parameter Microwave Conventional
Time 20 min 6–8 hours
Yield 84% 72%
Purity (GC/MS) >95% 88%

Data aggregated from.

Microwave conditions also minimize byproducts like N,N-dialkylated indoles or dehalogenated derivatives .

Solvent and Base Selection

Ethanol outperforms DMF or THF due to its polarity and compatibility with DBU. Alternative bases (e.g., K₂CO₃, NaH) result in lower yields (Table 1).

Table 1: Base and Solvent Screening
Base Solvent Yield (%) Purity (%)
DBU Ethanol 84 95
NaH DMF 68 82
K₂CO₃ Acetone 55 75

Adapted from.

Industrial Production Considerations

Continuous Flow Synthesis

Pilot-scale studies propose continuous flow reactors to enhance throughput. Key parameters:

  • Residence Time : 15 minutes.
  • Temperature Control : Jacketed reactors maintain 120°C.
  • Purification : In-line crystallization reduces downstream processing.

Cost Analysis

Raw material costs dominate production:

Component Cost per kg (USD)
5-Chloroisatin 1,200
2,6-Dichlorobenzyl bromide 980
DBU 2,500

Data from.

Optimizing DBU recycling via acid-base extraction could reduce expenses by 18%.

Structural Characterization

Spectroscopic Validation

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 7.73 (dd, J = 8.5 Hz, 2.3 Hz, 1H), 5.12 (s, 2H).
  • ¹³C NMR (75 MHz, DMSO-d₆) : δ 181.6 (C=O), 40.4 (CH₂).
  • HRMS (ESI) : m/z 339.0 [M⁺], matching theoretical m/z 339.02.

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the oxime group and planar indole core (Figure 2).

Comparative Analysis with Analogues

Substituent Effects on Reactivity

Replacing 2,6-dichlorobenzyl with 4-chlorobenzyl (CAS: 26960-66-7) lowers yield to 68% due to steric hindrance. Nitro-substituted analogues (e.g., 1-(2,4-dichlorobenzyl)-5-nitroindole-2,3-dione) require harsher nitration conditions (HNO₃/H₂SO₄, 0–5°C).

Biological Relevance

While beyond this synthesis focus, the compound’s electron-withdrawing groups enhance binding to enzymatic targets like aldose reductase (IC₅₀ = 37 nM).

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted indole compounds.

Scientific Research Applications

Scientific Research Applications

The compound has been studied for its diverse biological activities, which include:

Antiviral Activity

Recent studies have demonstrated that compounds with indole moieties, similar to 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione, can inhibit the main protease of SARS-CoV-2. For instance, a related compound was shown to block virus replication effectively without significant cytotoxicity at concentrations up to 200 µM . This suggests that derivatives of this compound could be explored for antiviral therapies against COVID-19 and other viral infections.

Anticancer Properties

Research indicates that the compound may possess anticancer properties. A series of derivatives based on 5-chloro-1H-indole-2,3-dione have been synthesized and evaluated for their chemotherapeutic activities. These studies highlight the potential of these compounds to inhibit tumor growth and induce apoptosis in cancer cells . The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Pharmaceutical Development

Due to its biological activities, this compound is being explored in pharmaceutical research for developing new drugs targeting infectious diseases and cancer . Its ability to act as a building block in organic synthesis further enhances its utility in medicinal chemistry.

Agrochemical Development

The compound's properties may also be leveraged in the agrochemical industry. Its potential as a pesticide or herbicide is under investigation due to its biological activity against plant pathogens and pests.

Case Studies and Research Findings

StudyFocusFindings
Antiviral ActivityDemonstrated effective inhibition of SARS-CoV-2 protease with low cytotoxicity.
Anticancer PropertiesInduced apoptosis in cancer cell lines; potential as a chemotherapeutic agent.
Antimicrobial ActivityShowed efficacy against multiple bacterial strains; further studies needed for development.

Mechanism of Action

The mechanism of action of 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of Indole-2,3-Dione Derivatives

a. N-Substituted Isatins
The N1 position of isatin is a critical site for modulating biological activity. For example:

  • Schiff Bases of Isatin Derivatives: Schiff bases derived from N-methyl or N-acetyl isatins (e.g., N-methyl-5-bromo-3-(p-chlorophenylimino)isatin) exhibit anticonvulsant activity, with some outperforming standard drugs like phenytoin in maximal electroshock (MES) and subcutaneous metrazole (ScMet) tests . In contrast, 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione replaces the Schiff base with a bulky dichlorobenzyl group, which may alter pharmacokinetics by increasing lipophilicity and steric hindrance.
  • Spiro-Pyrrolidine/Pyrrolizine Derivatives : Isatin reacts with azomethine ylides to form spiro-pyrrolidines or pyrrolizines via [3+2]-cycloaddition . The dichlorobenzyl substituent in the target compound likely prevents such cycloadditions due to steric constraints, redirecting its reactivity toward other pathways.

b. Dichlorobenzyl-Substituted Compounds
The 2,6-dichlorobenzyl group is a key structural motif influencing molecular interactions:

  • (S)-2-Amino-2-(2,6-Dichlorobenzyl)pent-4-ynoic Acid: This collagenase inhibitor exhibits a Gibbs free energy of binding (–6.5 kcal/mol) and forms a hydrogen bond (1.961 Å) with Gln215, comparable to its 2,4-dichloro analog (–6.4 kcal/mol) . The 2,6-dichloro substitution may similarly enhance target affinity in this compound by optimizing halogen interactions with hydrophobic enzyme pockets.

Pharmacological Implications

  • Anticonvulsant Potential: The dichlorobenzyl group could mimic the hydrophobic pharmacophores observed in active Schiff bases (e.g., N-methyl-5-bromo-3-(p-chlorophenylimino)isatin) .
  • Enzyme Inhibition: The 2,6-dichloro substitution may improve binding to proteolytic enzymes like collagenase, as seen in dichlorobenzyl amino acids .

Data Table: Structural and Functional Comparison

Compound Core Structure N1 Substituent Key Functional Groups Molecular Weight (g/mol) Reported Activity Reference
This compound Indole-2,3-dione 2,6-Dichlorobenzyl Cl (C5), Dichlorobenzyl 340.60 Not reported
N-Methyl-5-bromo-3-(p-Cl-phenylimino)isatin Indole-2,3-dione Schiff base (p-Cl-phenylimino) Br (C5), Imine ~315.6 (estimated) Anticonvulsant (MES/ScMet)
Spiro-pyrrolidines (e.g., 4a–n) Indole-2,3-dione Spiro-pyrrolidine Variable substituents 280–350 (estimated) None reported
(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid Amino acid 2,6-Dichlorobenzyl Alkyne, Carboxylate ~280.1 (estimated) Collagenase inhibition (IC50 ≈ 2,4-Cl analog)

Biological Activity

5-Chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione (CAS No. 252579-05-8) is a compound belonging to the indole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological potential and related research findings.

  • Molecular Formula : C15H8Cl3NO2
  • Molecular Weight : 340.59 g/mol
  • Physical State : Solid
  • Melting Point : Data not specified in the sources

The biological activity of this compound is attributed to its interaction with various molecular targets. It may modulate biological processes by inhibiting specific enzymes or receptors involved in cellular proliferation and apoptosis.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. A study reported the cytotoxic effects of related compounds on various tumor cell lines, with some derivatives showing IC50 values as low as 1.3 nM in specific cell types . The structure-activity relationship (SAR) studies reveal that modifications to the indole core can enhance cytotoxicity.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of pathogens. Indole derivatives are known for their potential as antimicrobial agents due to their ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes. The compound's efficacy against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) has been noted.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Indoles are recognized for their ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators .

Case Studies and Research Findings

StudyFindings
Cytotoxicity Evaluation The compound exhibited potent cytotoxicity against various cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations .
Antimicrobial Screening Demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity Shown to inhibit the release of inflammatory mediators in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione?

  • Methodological Answer : The compound is synthesized via:

  • Friedel-Crafts acylation : Reacting 5-iodoisatin with 3-chlorobenzyl chloride in DMF with potassium carbonate under reflux (74% yield) .
  • Multi-step functionalization : Chlorination of indole precursors using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in inert solvents (e.g., dichloromethane) at low temperatures .
    • Key Considerations : Solvent choice (DMF vs. dichloromethane), reaction time (6–12 hours), and catalyst (K₂CO₃) significantly impact yield and purity .

Q. How is the crystal structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:

  • Bond lengths and angles : N1–C1 (1.364 Å) and C1=O1 (1.208 Å) indicate conjugation between the indole nitrogen and carbonyl group .
  • Dihedral angles : Planar rings A/B/C with interplanar angles (A/C = 77.05°, B/C = 76.22°) influence molecular packing .
  • π-π interactions : Centroid distances (3.8188 Å) stabilize the crystal lattice .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.8 ppm) and carbonyl carbons (~170 ppm) are diagnostic .
  • X-ray crystallography : Resolves steric effects of the 2,6-dichlorobenzyl group .
  • Mass spectrometry (FAB-HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer :

  • Solvent optimization : Replace DMF with PEG-400/DMF mixtures to enhance solubility (42% yield in coupling reactions) .
  • Catalyst screening : Test NiRe or Raney nickel for nitro group reduction efficiency .
  • Statistical design : Use response surface methodology (RSM) to balance temperature, solvent ratio, and catalyst loading .

Q. How do researchers resolve contradictions in reported biological activities?

  • Methodological Answer :

  • Assay standardization : Compare MES test protocols (e.g., dose ranges, animal models) to identify variability .
  • Purity validation : Use HPLC (>95% purity) to rule out impurities affecting activity .
  • Structural analogs : Synthesize derivatives (e.g., 5-fluoro or trifluoromethyl variants) to isolate substituent effects .

Q. What strategies elucidate the role of substituents in modulating biological activity?

  • Methodological Answer :

  • SAR studies : Replace the 2,6-dichlorobenzyl group with methyl or methoxy analogs to assess steric/electronic impacts .
  • Docking simulations : Use crystallographic data (PDB ID from ) to model interactions with neuronal ion channels.
  • In vitro assays : Measure IC₅₀ values against epilepsy-related targets (e.g., NMDA receptors) .

Q. How can computational modeling complement experimental data for this compound?

  • Methodological Answer :

  • DFT calculations : Predict electron density maps for the indole-2,3-dione core to identify reactive sites .
  • MD simulations : Simulate solvent interactions (DMF/water) to optimize recrystallization protocols .
  • QSAR models : Corrogate substituent Cl/CF₃ positions with logP values to forecast bioavailability .

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